molecular formula C6H8N4O3 B12884378 methyl 5-amino-4-carbamoyl-1H-pyrazole-1-carboxylate

methyl 5-amino-4-carbamoyl-1H-pyrazole-1-carboxylate

Cat. No.: B12884378
M. Wt: 184.15 g/mol
InChI Key: XXAYULBJMNCCAQ-UHFFFAOYSA-N
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Description

Methyl 5-amino-4-carbamoyl-1H-pyrazole-1-carboxylate is a heterocyclic compound with a pyrazole ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-amino-4-carbamoyl-1H-pyrazole-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with β-keto esters, followed by cyclization to form the pyrazole ring . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality this compound .

Scientific Research Applications

Methyl 5-amino-4-carbamoyl-1H-pyrazole-1-carboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-amino-4-carbamoyl-1H-pyrazole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-amino-4-carbamoyl-1H-pyrazole-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C6H8N4O3

Molecular Weight

184.15 g/mol

IUPAC Name

methyl 5-amino-4-carbamoylpyrazole-1-carboxylate

InChI

InChI=1S/C6H8N4O3/c1-13-6(12)10-4(7)3(2-9-10)5(8)11/h2H,7H2,1H3,(H2,8,11)

InChI Key

XXAYULBJMNCCAQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1C(=C(C=N1)C(=O)N)N

Origin of Product

United States

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